molecular formula C9H15N5O B5979947 6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one

6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one

Cat. No.: B5979947
M. Wt: 209.25 g/mol
InChI Key: WUQUSLPOJMRPAA-UHFFFAOYSA-N
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Description

6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions.

Properties

IUPAC Name

6-methyl-3-(4-methylpiperazin-1-yl)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c1-7-8(15)10-9(12-11-7)14-5-3-13(2)4-6-14/h3-6H2,1-2H3,(H,10,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQUSLPOJMRPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one typically involves the reaction of 4-methylpiperazine with a suitable triazine precursor under controlled conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts and solvents such as ethanol or acetic acid. The reaction is often carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where substituents such as halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents; reactions may require catalysts and specific temperature conditions.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-3-(4-methylpiperazin-1-yl)-2-phenylbenzofuran
  • 4-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one

Uniqueness

Compared to similar compounds, 6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one stands out due to its specific substitution pattern on the triazine ring, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

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